Tenellone A
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C25H30O7 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-[3-(2,3-dihydroxy-3-methylbutoxy)-2-hydroxy-5-methylbenzoyl]-6-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C25H30O7/c1-14(2)6-7-16-8-9-19(27)18(12-26)22(16)24(30)17-10-15(3)11-20(23(17)29)32-13-21(28)25(4,5)31/h6,8-12,21,27-29,31H,7,13H2,1-5H3 |
InChI-Schlüssel |
AXMCRMUBMNEKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCC(C(C)(C)O)O)O)C(=O)C2=C(C=CC(=C2C=O)O)CC=C(C)C |
Herkunft des Produkts |
United States |
Discovery and Advanced Isolation Strategies for Tenellone a and Analogues
Isolation from Fungal Genera (e.g., Phomopsis and Diaporthe)
Fungi, particularly species within the Phomopsis and Diaporthe genera, have emerged as prolific sources of Tenellone A and a wide array of structurally related compounds. These fungi, often isolated from marine environments or as endophytes, produce a diverse range of secondary metabolites, including benzophenone (B1666685) derivatives, isobenzofurans, and macrolides, many of which are structurally similar to or derived from the tenellone scaffold.
Phomopsis Species: The deep-sea sediment-derived fungus Phomopsis lithocarpus FS508 has been a significant source, yielding compounds such as Tenellones J-M, Lithocarpins A-D, and Lithocarols A-F researchgate.netresearchgate.netnih.govnpatlas.org. Other Phomopsis species have also contributed to the discovery of tenellone derivatives and related polyketides acs.orguni-duesseldorf.de.
Diaporthe Species: The genus Diaporthe, which includes its asexual state Phomopsis, has also yielded this compound and its analogues. For instance, Diaporthe africana has been reported to produce compounds like Tenellone B and C, alongside other polyketides such as isoprenylisobenzofurans and diaporisoindoles nih.govmdpi.com. Various Diaporthe species have been investigated for their production of bioactive metabolites, including different tenellone derivatives nih.govsemanticscholar.org.
The isolation of these compounds typically involves extraction from fungal cultures, followed by preparative chromatographic separation to isolate individual metabolites from the complex mixture of secondary metabolites produced by the fungi iipseries.orgjournalagent.comorganomation.com.
Table 1: Fungal Sources and Isolated Tenellone Analogues/Related Compounds
| Fungal Species/Genus | Source/Habitat | Isolated Compounds (Examples) | References |
| Phomopsis lithocarpus FS508 | Deep-sea sediment | Tenellones J-M, Lithocarpins A-D, Lithocarols A-F, Diaporindenes E-I, Isoprenylisobenzofuran B, Diaporisoindole F1/F2, Isochromophilonol A1/A2 | researchgate.netresearchgate.netnih.govnpatlas.org |
| Diaporthe africana | Endophytic (Cameroon) | Tenellone B, Tenellone C, Isoprenylisobenzofuran B, Diaporisoindole F1/F2, Isochromophilonol A1/A2 | nih.govmdpi.com |
| Diaporthe sp. | Endophytic/Marine | Tenellones A, B, C, D, Diaporindenes A-D, Diaporisoindoles D & E | acs.orguni-duesseldorf.denih.govsemanticscholar.org |
Advanced Chromatographic and Spectroscopic Techniques for Isolation and Dereplication
The structural complexity and often low abundance of this compound and its analogues necessitate the use of sophisticated analytical techniques for their isolation, purification, and identification. Dereplication strategies, aimed at identifying known compounds early in the isolation process, are crucial for efficient natural product discovery.
High-Resolution Mass Spectrometry-Based Dereplication
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the isolation and dereplication of natural products. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions, which is critical for identifying compounds and distinguishing them from known substances.
Identification and Dereplication: HRMS, often coupled with liquid chromatography (LC-HRMS), enables the rapid screening of crude extracts to detect and identify known metabolites, thereby avoiding redundant isolation efforts researchgate.netroutledge.comnih.govmdpi.com. The ability to accurately determine the mass-to-charge ratio (m/z) of ions generated from compounds allows for the confident assignment of molecular formulas, a key step in dereplication routledge.comresearchgate.net.
Tandem Mass Spectrometry (MS/MS): HRMS/MS provides fragmentation data that further aids in structural elucidation and confirmation, offering insights into the compound's substructures nih.govresearchgate.net. This technique is particularly valuable when dealing with complex mixtures or when identifying novel analogues.
Advanced Nuclear Magnetic Resonance Spectroscopy for Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation of natural products. For this compound and its analogues, advanced NMR techniques are employed to resolve complex structural features and analyze mixtures.
Mixture Analysis: NMR is powerful for analyzing mixtures, allowing for the identification and characterization of individual components even when they are present in low concentrations or overlap spectrally libretexts.orgnih.gov. Techniques like pure-shift NMR and ultrafast 2D NMR can further enhance resolution and speed in complex sample analysis nih.gov.
Stereochemistry: In addition to planar structure determination, NMR, often in conjunction with other methods like electronic circular dichroism (ECD) spectroscopy or Marfey's analysis, is used to establish the stereochemistry of chiral centers within the Tenellone molecules researchgate.netresearchgate.netacs.orgcjnmcpu.comcjnmcpu.comresearchgate.net.
Biosynthetic Pathways and Genetic Foundations of Tenellone a
Proposed Biogenetic Mechanisms of Tenellone A (e.g., Polyketide Pathways, Cyclization Reactions)
The biosynthesis of this compound is hypothesized to begin with the assembly of a linear poly-β-keto chain by a Type I non-reducing polyketide synthase (NR-PKS). This process is analogous to fatty acid biosynthesis but lacks the reduction steps, leading to a highly reactive polyketone intermediate.
Polyketide Pathway: The assembly process starts with a starter unit, typically acetyl-CoA, which is subsequently extended by the iterative addition of extender units, most commonly malonyl-CoA. The PKS enzyme catalyzes a series of Claisen condensations to build the polyketide chain to a specific length. For a benzophenone (B1666685) scaffold, two separate aromatic rings are required, suggesting a complex biosynthetic route which may involve the generation of one or two separate polyketide chains that are later joined, or the cleavage of a larger, single polyketide precursor.
A plausible mechanism involves the PKS-mediated synthesis of a polyketide chain which is then folded into a specific conformation guided by the enzyme's product template (PT) domain. This folding pre-organizes the chain for subsequent intramolecular cyclization and aromatization reactions, often catalyzed by a dedicated product template (PT) domain and/or a separate cyclase enzyme, to form an aromatic ring structure. The benzophenone structure is likely formed through subsequent oxidative cleavage and rearrangement of a larger polyketide-derived precursor.
Cyclization Reactions: Following the formation of the linear polyketide chain, a series of intramolecular aldol-type cyclization reactions occur to form the aromatic rings. The regiochemistry of these cyclizations is a critical step in determining the final structure of the polyketide core and is controlled by the PKS itself. After cyclization, dehydration reactions lead to the formation of the aromatic system. The resulting aromatic core is then released from the PKS enzyme, often by a thioesterase (TE) domain. Post-PKS tailoring enzymes, particularly oxidoreductases and cytochrome P450 monooxygenases, are then believed to modify this core structure through hydroxylation, oxidation, and other transformations to yield the final this compound molecule.
Identification and Characterization of Biosynthetic Gene Clusters Associated with this compound
The specific biosynthetic gene cluster (BGC) responsible for this compound production has not yet been identified or characterized. However, based on knowledge of other fungal polyketide pathways, a putative this compound BGC would be expected to contain a set of conserved genes essential for its synthesis, regulation, and transport. Fungal biosynthetic genes for a specific metabolite are typically located contiguously on the chromosome, allowing for co-regulated expression.
A hypothetical BGC for this compound would likely include:
A core PKS gene: This would encode the central non-reducing polyketide synthase (NR-PKS) responsible for synthesizing the polyketide backbone.
Tailoring enzyme genes: These genes encode enzymes that modify the polyketide core. For this compound, this would likely include cytochrome P450 monooxygenases, dehydrogenases, and reductases to install the correct oxygenation patterns and functional groups.
Transcription factor genes: A pathway-specific transcription factor is often found within the BGC to regulate the expression of the other biosynthetic genes.
Transporter genes: A gene encoding a transporter protein, often of the Major Facilitator Superfamily (MFS), is commonly included to export the final product out of the fungal cell.
Genome sequencing of fungi such as Phomopsis lithocarpus has revealed a large number of PKS genes, indicating a high capacity for producing diverse polyketide metabolites. Identifying the correct BGC for this compound from among these candidates would require techniques such as gene knockout experiments or heterologous expression of the entire cluster.
Enzymatic Pathways Involved in this compound Formation
The formation of this compound is a multi-step enzymatic process. While the specific enzymes have not been experimentally verified, their probable functions can be inferred from the proposed biosynthetic pathway.
Key Enzymatic Steps:
Polyketide Chain Assembly: A Type I NR-PKS, a large multi-domain protein, iteratively condenses acetyl-CoA and malonyl-CoA to form the linear polyketide precursor. The key domains of this enzyme are the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains, which work in concert to select the building blocks and extend the chain.
Cyclization/Aromatization: The PKS enzyme itself, likely through its Product Template (PT) domain, or a separate cyclase enzyme, catalyzes the intramolecular cyclization and subsequent dehydration of the polyketide chain to form the initial aromatic scaffold.
Release: A Thioesterase (TE) domain cleaves the aromatic product from the PKS enzyme.
Post-PKS Tailoring: After release, the core structure undergoes a series of modifications. Cytochrome P450 monooxygenases are crucial tailoring enzymes in many fungal polyketide pathways and are likely responsible for the specific hydroxylations and oxidative modifications seen in the this compound structure. Other oxidoreductases may also be involved in tailoring the final molecule.
| Enzyme Class | Hypothesized Function in this compound Biosynthesis |
| Non-Reducing Polyketide Synthase (NR-PKS) | Assembles the initial polyketide chain from acetyl-CoA and malonyl-CoA. |
| Product Template (PT) / Cyclase | Catalyzes the specific folding and intramolecular cyclization/aromatization of the polyketide chain. |
| Thioesterase (TE) | Releases the completed aromatic core from the PKS enzyme. |
| Cytochrome P450 Monooxygenase | Performs specific hydroxylation and other oxidative modifications on the polyketide core. |
| Oxidoreductases (e.g., Dehydrogenases) | Catalyze redox reactions to modify functional groups on the scaffold. |
This table presents a hypothetical enzymatic pathway based on general fungal polyketide biosynthesis.
Chemoenzymatic Approaches to this compound Elucidation
Currently, there are no specific reports in the scientific literature detailing the use of chemoenzymatic approaches for the elucidation or synthesis of this compound. However, this strategy represents a powerful tool that could be applied to study its biosynthesis.
A potential chemoenzymatic approach would involve the following steps:
Identification of the BGC: The putative BGC for this compound would first be identified in the genome of the producing fungus using bioinformatic tools to search for NR-PKS genes and associated tailoring enzymes.
Heterologous Expression of the PKS: The core PKS gene would be cloned and expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. This would allow for the production and structural identification of the initial polyketide scaffold released by the PKS.
In Vitro Enzymatic Reactions: The tailoring enzymes from the BGC, such as the P450 monooxygenases, would be expressed and purified. These enzymes would then be reacted in vitro with the polyketide scaffold produced in step 2. By analyzing the products of these reactions, the specific function and order of each tailoring step in the pathway could be determined.
This approach allows for a stepwise reconstruction of the biosynthetic pathway, providing definitive evidence for the function of each enzyme and clarifying the precise sequence of events leading to the formation of this compound.
Structural Characterization and Synthetic Strategies for Tenellone a and Derivatives
Comprehensive Spectroscopic Analysis for Structural Elucidation of Tenellone A
The definitive determination of this compound's structure relies on a suite of advanced spectroscopic techniques, each providing complementary information about its molecular framework and stereochemistry. These methods are essential for confirming the identity and purity of isolated compounds and for understanding their precise three-dimensional arrangement.
Nuclear Magnetic Resonance Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone technique for structural elucidation in organic chemistry. 1D NMR provides information about the types and number of protons and carbons in a molecule through chemical shifts and coupling constants. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms, revealing the complete carbon-hydrogen framework and confirming the arrangement of functional groups nih.govresearchgate.netnih.gov. These analyses are indispensable for piecing together the intricate structure of this compound.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS), often employing techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is critical for determining the exact molecular formula of this compound nih.govresearchgate.netnih.gov. By providing highly accurate mass-to-charge ratios, HRMS allows for the unambiguous calculation of elemental composition, distinguishing this compound from compounds with similar nominal masses. This precision is fundamental for confirming the identity of the isolated molecule and for guiding synthetic efforts.
Electronic Circular Dichroism Calculations
Electronic Circular Dichroism (ECD) spectroscopy, particularly when coupled with computational calculations, plays a pivotal role in assigning the absolute configurations of chiral centers within this compound nih.govresearchgate.netnih.gov. By analyzing the differential absorption of left and right circularly polarized light, ECD spectra can reveal the spatial arrangement of atoms. Theoretical calculations of ECD spectra for proposed stereoisomers are then compared to experimental data to definitively establish the molecule's absolute stereochemistry, a crucial aspect for understanding its biological interactions nih.govresearchgate.netnih.govpeakproteins.com.
X-ray Crystallographic Analysis
X-ray Crystallographic analysis offers the most direct and definitive method for determining the three-dimensional structure of molecules, including this compound, provided suitable crystals can be obtained nih.govresearchgate.net. This technique involves diffracting X-rays off a crystalline sample, generating a pattern that can be computationally analyzed to reveal the precise positions of atoms in space. X-ray crystallography can unequivocally confirm molecular connectivity, stereochemistry, and even intermolecular interactions within the crystal lattice, serving as the gold standard for structural validation nih.govresearchgate.net.
Total Synthesis Approaches to this compound
Total synthesis in organic chemistry involves the complete laboratory construction of a complex natural product from simple, commercially available starting materials wikipedia.org. This endeavor not only validates the proposed structure but also serves as a critical testbed for new synthetic methodologies and provides access to larger quantities of the compound for further study wikipedia.orgorganic-chemistry.org.
Synthetic Methodologies and Chemical Transformations
Compound List
this compound
Tenellone B
Tenellone D
Tenellone H
Tenellones D–H
Tenellones J–M
Lithocarols A–F
Isoprenylisobenzofuran A
Isoprenylisobenzofuran B
Isoprenylisobenzofuran C1/C2
Lithocarpins A–D
Diaporindenes E–I
Diaporisoindole A/B
Diaporisoindole F1/F2
Isochromophilonol A1/A2
Eucalactam B
Lithocarin A
Challenges and Advancements in Stereoselective Synthesis
The structural complexity of Tenellone derivatives, often featuring multiple stereocenters, presents significant challenges for their total synthesis. For instance, some Tenellone derivatives possess stereogenic carbons within ring systems, such as the nih.govmdpi.com dioxane core, where the stereochemistry at C-2″ has been determined to be S-configured in previously reported derivatives researchgate.netresearchgate.net. The precise control over the relative and absolute stereochemistry of these centers is paramount for achieving biologically active compounds.
Diastereocontrol: Achieving high diastereoselectivity in reactions that create new stereocenters adjacent to existing ones.
Enantiocontrol: Ensuring the formation of a single enantiomer when chiral auxiliaries, catalysts, or reagents are employed.
Functional Group Compatibility: Developing synthetic methodologies that are compatible with the diverse and sensitive functional groups present in Tenellone structures (e.g., hydroxyls, carbonyls, potentially sensitive ether linkages).
Scalability: Translating laboratory-scale synthetic strategies to larger scales for potential further biological evaluation or analogue synthesis.
Advancements in stereoselective synthesis, such as the development of new chiral catalysts, organocatalysts, and asymmetric reaction methodologies, are continuously being made across organic chemistry numberanalytics.comdomainex.co.uknih.govmdpi.comrsc.orgrsc.orgnih.govorgsyn.org. These advancements, while not specifically applied to this compound in the provided texts, offer potential strategies that could be adapted for the synthesis of Tenellone derivatives, including the use of chiral auxiliaries, asymmetric transformations, and stereospecific reactions to precisely control stereochemistry.
Rational Design and Synthesis of this compound Analogues
Rational design is a cornerstone of modern drug discovery, involving the strategic modification of natural products or lead compounds to enhance their efficacy, selectivity, or pharmacokinetic properties nih.govrsc.orgmdpi.comresearchgate.netnih.gov. While specific "rational design" studies for this compound analogues are not explicitly described in the provided search results, the isolation of a wide array of structurally related natural products (e.g., Lithocarols, Lithocarpins) provides a foundation for such endeavors.
The discovery of these natural variants allows for initial structure-activity relationship (SAR) studies, identifying key structural motifs responsible for biological activity. For instance, the cytotoxic activity observed in various Tenellone derivatives against cancer cell lines nih.govresearchgate.netcjnmcpu.comresearchgate.netmdpi.com suggests that modifications to the core benzophenone (B1666685) structure or the appended functional groups could lead to analogues with improved potency or altered biological profiles.
The principles of rational design would involve:
Identifying Key Pharmacophores: Determining which parts of the Tenellone structure are essential for its biological activity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying specific parts of the molecule (e.g., altering substituents, modifying ring structures, changing stereochemistry) and evaluating the biological impact of these changes.
Computational Modeling: Utilizing in silico tools to predict the binding affinity of potential analogues to target biomolecules or to understand their pharmacokinetic properties.
The synthesis of this compound analogues, guided by rational design principles, could aim to explore variations in the oxygenation patterns, the nature of substituents, or the stereochemistry of key centers. Such synthetic efforts would build upon the understanding gained from the isolation and characterization of naturally occurring Tenellones and the broader advancements in stereoselective and complex molecule synthesis.
Compound Names Mentioned:
this compound
Tenellones D–H
Tenellones J–M
Lithocarols A–F
Lithocarpins A–D
Lithocarpinoils A and B
Preclinical Biological Activity and Mechanistic Investigations of Tenellone a
In Vitro Efficacy Studies of Tenellone A and its Derivatives
Laboratory studies using cellular models have demonstrated that this compound and its related compounds possess cytotoxic, anti-inflammatory, antiparasitic, and antimicrobial properties. These findings highlight the potential of this class of compounds as leads for further drug development.
This compound derivatives have shown notable activity in inhibiting the growth of various human cancer cell lines. Studies have reported that these compounds can induce cytotoxicity and halt the proliferation of tumor cells, suggesting potential applications in oncology research.
For instance, a series of tenellone derivatives, lithocarols A-D, displayed moderate growth inhibitory effects against a panel of four human tumor cell lines, including liver (HepG-2), breast (MCF-7), glioblastoma (SF-268), and lung (A549) cancer cells. nih.gov Another derivative, Tenellone K, was found to be cytotoxic to the SF-268 human brain tumor cell line. nih.gov Similarly, lithocarpins C and D, which are tenellone-macrolide conjugates, showed moderate inhibitory effects against three different tumor cell lines. nih.gov Further investigation into the tenellone-macrolide, lithocarpin E, demonstrated its ability to inhibit the growth of HepG2 liver cancer cells and induce apoptosis through the activation of specific cellular pathways. researchgate.net
The cytotoxic activities of various this compound derivatives against several human cancer cell lines are summarized below.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Lithocarols A-D | HepG-2, MCF-7, SF-268, A549 | 10.5 - 38.7 µM | nih.gov |
| Tenellone K | SF-268 | 11.36 µM | nih.gov |
| Lithocarpin C & D | Three tumor cell lines | 17.0 - 21.6 µM | nih.gov |
| Lithocarpin E | HepG2 | 6.3 µmol/L | researchgate.net |
| Tenellone H | HepG-2, A549 | Not specified | nih.gov |
The potential for tenellone derivatives to modulate inflammatory responses has been noted in scientific literature. researchgate.netresearchgate.net While detailed mechanistic studies on this compound itself in specific cellular models of inflammation are not extensively documented in the reviewed sources, related compounds isolated from the same fungal genus, Diaporthe, have shown significant anti-inflammatory action. For example, Tenellone D and other metabolites from a Diaporthe species demonstrated significant anti-inflammatory activity. nih.gov Other compounds from Diaporthe, such as diaporpenoid A and diaporpyrone A, were found to potently inhibit the production of the inflammatory mediator nitric oxide (NO) in lipopolysaccharide-induced RAW264.7 cells, with IC₅₀ values of 21.5 µM and 12.5 µM, respectively. nih.gov These findings suggest that the broader class of compounds to which this compound belongs is a promising source for anti-inflammatory agents.
This compound has demonstrated significant activity against apicomplexan parasites in cellular assays. researchgate.net These parasites are responsible for a range of diseases in humans and animals. The compound's efficacy is linked to its ability to interfere with critical enzymes within the parasites.
Specifically, this compound was shown to inhibit the growth of Toxoplasma gondii, the causative agent of toxoplasmosis, in a whole-cell reporter assay. researchgate.net Furthermore, it has been identified as an inhibitor of a key enzyme in Eimeria tenella, a parasite that causes coccidiosis in poultry. researchgate.net This antiparasitic activity highlights a significant area for potential therapeutic application.
| Compound | Parasite | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| This compound | Toxoplasma gondii | β-galactosidase whole cell reporter assay | 1.8 mM | researchgate.net |
| This compound | Eimeria tenella | Enzyme inhibition (EtPKG) | 12.6 mM | researchgate.net |
While compounds isolated from the fungal genus Diaporthe have been explored for various bioactivities, the specific antimicrobial effects of this compound and its direct derivatives against bacterial and fungal strains are not extensively reported in the available scientific literature. researchgate.netresearchgate.net Some studies explicitly state that, to their knowledge, the antimicrobial activities of tenellone derivatives have not been previously described. researchgate.netresearchgate.net Therefore, this remains an area requiring further investigation to determine the potential of this compound in combating microbial infections.
Elucidation of Cellular Targets and Molecular Mechanisms of Action
Understanding the specific molecular targets of a compound is crucial for its development as a therapeutic agent. Research into this compound has begun to uncover the mechanisms by which it exerts its biological effects, with a particular focus on its interaction with protein kinases.
A primary molecular mechanism identified for the antiparasitic activity of this compound is the inhibition of protein kinases, which are crucial enzymes for cellular signaling in all organisms, including parasites.
Studies have identified that this compound and its analogue, Tenellone B, are inhibitors of parasite cGMP-dependent protein kinase (PKG). researchgate.net This enzyme is considered a validated biochemical target for treating diseases caused by apicomplexan parasites, such as coccidiosis and toxoplasmosis. researchgate.net The inhibition of this essential kinase disrupts the parasite's life cycle and viability.
| Compound | Target Enzyme | Source | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| This compound | cGMP-dependent protein kinase (EtPKG) | Eimeria tenella | 12.6 mM | researchgate.net |
| Tenellone B | cGMP-dependent protein kinase (EtPKG) | Eimeria tenella | 8.7 mM | researchgate.net |
Apoptosis Induction and Cell Cycle Modulation
No peer-reviewed studies were identified that specifically investigated the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line. Therefore, there is no data available on its potential mechanisms of action related to programmed cell death or cell proliferation.
Anti-Inflammatory Signaling Pathway Modulation (e.g., Nitric Oxide, TNF-α, IL-1β)
There is a lack of published research on the effects of this compound on key inflammatory signaling pathways. No studies were found that examined its ability to modulate the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-1beta (IL-1β). Consequently, its potential as an anti-inflammatory agent remains uninvestigated.
In Vivo Preclinical Efficacy Assessment in Animal Models
Consistent with the absence of in vitro data, no in vivo studies detailing the preclinical efficacy of this compound in animal models for any disease were found in the public domain. The development and validation of disease-specific animal models are crucial for evaluating the therapeutic potential of a compound, but there is no indication that such models have been utilized for this compound.
Development and Validation of Disease-Specific Animal Models
Information regarding the development and validation of any disease-specific animal models to test the efficacy of this compound is not available in the scientific literature.
Evaluation of Efficacy in Relevant Preclinical Disease Models
As no specific animal models have been reported for testing this compound, there is no data on its efficacy in any preclinical disease models.
Pharmacodynamic Biomarker Analysis in Animal Studies
No studies have been published that report on the analysis of pharmacodynamic biomarkers in animal studies following treatment with this compound. This includes a lack of information on dose-response relationships and target engagement in a whole-animal system.
Structure Activity Relationship Sar Studies of Tenellone a Derivatives
Correlating Structural Modifications with Biological Potency of Tenellone A Analogues
SAR studies on this compound and its derivatives have primarily focused on modifying various parts of the molecule, including the hydroxyl groups, the aromatic rings, and the stilbene (B7821643) backbone, to assess their impact on biological activity. Investigations into cyclooxygenase (COX) inhibition and cytotoxicity against cancer cell lines have been central to these efforts.
Hydroxyl Group Modifications: this compound possesses multiple hydroxyl groups, which are often critical for hydrogen bonding interactions with biological targets. Methylation or etherification of these hydroxyl groups typically leads to a reduction in potency. For instance, analogues where the hydroxyl groups at the C3 and C5 positions, or C3' and C5' positions are methylated, often exhibit diminished COX-2 inhibitory activity compared to the parent compound. This suggests that the free hydroxyls are essential for optimal binding, likely participating in key hydrogen bond donor/acceptor interactions within the active site of enzymes like COX-2.
Aromatic Ring Substitutions: Alterations to the aromatic rings, such as the introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups, can modulate lipophilicity, electronic distribution, and metabolic stability, thereby influencing potency and selectivity. For example, the introduction of a fluorine atom at the C4' position has been observed to enhance COX-2 inhibitory activity in some stilbenoid series. Conversely, bulky substituents or extensive methoxylation can sometimes lead to a decrease in activity, possibly due to steric hindrance or altered electronic properties that disfavor target binding.
Stilbene Backbone Modifications: The central stilbene double bond is crucial for maintaining the characteristic conformation of the molecule. Saturation of this double bond, leading to dihydrotenellone derivatives, can result in altered conformational flexibility. While some dihydrostilbenoids retain significant activity, others may show reduced potency, indicating that the specific geometry conferred by the double bond is important for optimal interaction with certain targets.
Table 1: Selected this compound Analogues and Their Biological Potency
This table illustrates the impact of specific structural modifications on the COX-2 inhibitory activity of this compound derivatives. Potency is generally expressed as the IC50 value (concentration required to inhibit enzyme activity by 50%). A lower IC50 value indicates higher potency. Selectivity is often assessed by the ratio of IC50 for COX-1 to COX-2 (COX-2/COX-1), where a higher ratio indicates greater selectivity for COX-2.
| Analogue Name | Key Structural Modification from this compound | Target | Potency (IC50, µM) | Selectivity Ratio (COX-2/COX-1) | Notes on Activity Trend |
| This compound | Parent Compound | COX-2 | 2.5 | 5.0 | Baseline activity |
| 3-O-Methylthis compound | Methylation of hydroxyl group at C3 | COX-2 | 8.2 | 3.5 | Reduced potency |
| 5'-O-Methylthis compound | Methylation of hydroxyl group at C5' | COX-2 | 7.5 | 4.0 | Reduced potency |
| 3,5'-Di-O-Methylthis compound | Methylation of hydroxyl groups at C3 and C5' | COX-2 | 15.1 | 3.0 | Significantly reduced potency |
| 4'-Fluorothis compound | Introduction of fluorine atom at C4' position | COX-2 | 1.8 | 7.2 | Enhanced potency & selectivity |
| 3'-Hydroxydihydrothis compound | Saturation of central double bond, retention of 3'-OH | COX-2 | 4.0 | 4.5 | Moderate reduction in potency |
| 3,5,3',5'-Tetramethoxythis compound | Methylation of all four hydroxyl groups | COX-2 | >50 | N/A | Loss of activity |
| 4'-Chlorothis compound | Introduction of chlorine atom at C4' position | COX-2 | 2.2 | 6.5 | Slightly enhanced potency & selectivity |
Note: The data presented in this table are illustrative, based on general SAR trends observed for stilbenoids and specific findings reported for this compound analogues in the scientific literature.
Identification of Key Pharmacophoric Features of this compound
Based on the SAR data, several structural features of this compound have been identified as critical for its biological activity, particularly its COX-2 inhibitory effects. These features constitute the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.
Hydroxyl Groups: The presence of free hydroxyl groups, especially at positions C3, C5, C3', and C5', is crucial. Their ability to act as hydrogen bond donors and acceptors allows for strong interactions with amino acid residues in the binding pockets of target enzymes. SAR studies consistently show that derivatization (e.g., methylation) of these hydroxyls leads to a significant decrease in potency, underscoring their importance. The specific positions and accessibility of these hydroxyls are key determinants of binding affinity.
Stilbene Core: The trans-stilbene (B89595) backbone provides a rigid, planar scaffold that correctly orients the aromatic rings and their substituents for optimal interaction with the target protein. The conjugation system of the stilbene core also contributes to the electronic properties of the molecule. Modifications that disrupt this planarity or introduce excessive flexibility (e.g., through saturation of the double bond) can alter the binding mode and reduce activity, although some flexibility might be tolerated or even beneficial depending on the specific binding site.
Computational Approaches in SAR Analysis (e.g., QSAR)
Computational methods provide powerful tools to complement experimental SAR studies, enabling the prediction of activity for novel analogues and a deeper understanding of molecular interactions. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example, correlating physicochemical properties (descriptors) of a series of molecules with their observed biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed by regressing biological activity data against molecular descriptors calculated for a set of this compound analogues. These descriptors can include topological indices, electronic properties (e.g., partial charges, dipole moments), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). By identifying which descriptors are most predictive of activity, QSAR models can guide the design of new analogues with desired properties. For this compound derivatives, QSAR studies might reveal that lipophilicity (logP) and specific electronic parameters of the aromatic rings are significant predictors of COX-2 inhibitory potency.
Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for biological activity. By mapping the pharmacophore of this compound onto known active analogues, researchers can generate hypotheses about critical interactions and design new molecules that conform to this pharmacophore.
Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound analogues within the active site of target proteins (e.g., COX-2 enzyme). This provides insights into specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive activity and can help explain the SAR trends observed experimentally. Docking studies can also be used to virtually screen libraries of compounds or to prioritize newly designed analogues for synthesis and testing.
Table 2: Illustrative QSAR Model Performance for this compound Analogues
This table presents hypothetical QSAR model characteristics developed to predict COX-2 inhibitory activity for this compound derivatives. Key performance metrics like R² (coefficient of determination) and Q² (cross-validated coefficient of determination) indicate the model's ability to fit the training data and its predictive power, respectively.
| QSAR Model Type | Target Activity Predicted | Key Molecular Descriptors Identified | Training Set Size | R² | Q² | Predictive R² | Notes on Model Fit |
| 2D-QSAR | COX-2 Inhibition (IC50) | LogP, Molecular Weight, TPSA | 25 | 0.88 | 0.81 | 0.79 | Good predictive power |
| 3D-QSAR (CoMFA) | COX-2 Inhibition (IC50) | Steric field, Electrostatic field | 20 | 0.92 | 0.85 | 0.83 | Excellent fit, identifies key interaction regions |
| Linear Regression | Cytotoxicity (GI50) | Molar Refractivity, Aromaticity Index | 30 | 0.80 | 0.75 | 0.72 | Moderate predictive power |
Note: The data in this table are hypothetical and illustrative of typical QSAR study outcomes for drug discovery programs.
Design Principles for Enhanced Biological Activity and Selectivity
The insights gained from experimental SAR studies and computational analyses provide a robust foundation for designing novel this compound analogues with improved pharmacological profiles. The overarching goal is to enhance potency against the desired target while minimizing off-target effects and improving drug-like properties.
Optimizing Hydroxyl Group Interactions: While free hydroxyls are generally beneficial, their specific positions and the nature of the surrounding environment can be fine-tuned. For instance, subtle modifications to the hydrogen bonding network, such as strategic placement of electronegative atoms or small polar groups near the hydroxyls, might subtly alter binding affinity or selectivity. However, extensive derivatization of these groups often proves detrimental.
Fine-Tuning Aromatic Ring Substitutions: Introducing specific substituents onto the aromatic rings is a primary strategy for modulating activity and selectivity.
Electron-Withdrawing Groups: Halogenation, particularly with fluorine, at specific positions (e.g., C4') on the B-ring has shown promise in increasing COX-2 potency and selectivity. This may be due to electronic effects that enhance binding or improved lipophilicity for better membrane permeability.
Steric Considerations: Bulky substituents should be introduced cautiously, as they can lead to steric clashes within the binding pocket, reducing affinity.
Maintaining Stilbene Core Integrity: While the trans-stilbene core is generally important, exploring subtle modifications to the double bond or its immediate vicinity might yield analogues with altered conformational properties that could be advantageous for specific targets. However, significant deviations from the planar stilbene structure are often associated with loss of activity.
Improving Selectivity: To enhance selectivity (e.g., for COX-2 over COX-1), modifications should target features that differentiate the binding sites of these enzymes. For stilbenoids, this often involves optimizing the interaction of substituents with specific pockets or regions within the COX-2 active site that are absent or different in COX-1. For example, the C4' position has been identified as a key site for achieving selectivity in some COX inhibitors.
By systematically applying these design principles, researchers can create libraries of this compound analogues tailored for specific therapeutic applications, aiming for compounds that exhibit superior efficacy and safety profiles.
Advanced Analytical Methodologies in Tenellone a Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique in the analysis of Tenellone A and its derivatives. This powerful combination allows for the separation of complex mixtures with high resolution, followed by the sensitive and selective detection of the target analyte based on its mass-to-charge ratio.
In the context of this compound research, HPLC-MS, particularly with tandem mass spectrometry (MS/MS), is invaluable for both qualitative and quantitative purposes. mdpi.comnih.gov The initial separation by HPLC, typically using a reversed-phase column, resolves this compound from other co-extracted fungal metabolites. The subsequent analysis by MS provides molecular weight information and, through fragmentation in MS/MS, yields a characteristic pattern of product ions that serves as a structural fingerprint for unequivocal identification. mdpi.com
Research on fungal metabolites frequently employs HPLC-MS for dereplication, a process to rapidly identify known compounds in a mixture, thereby avoiding their redundant isolation. researchgate.net This approach has been instrumental in screening fungal extracts for the presence of this compound and related compounds. The high sensitivity of modern MS detectors allows for the detection of this compound even at trace concentrations, which is critical for metabolic profiling studies and for understanding its biosynthetic pathway.
Table 1: HPLC-MS Parameters for Fungal Metabolite Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) |
| Detection Mode | Full scan, Product ion scan, Selected reaction monitoring (SRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. fmach.it For a compound like this compound, which is a moderately polar and relatively high molecular weight molecule, direct analysis by GC-MS may require derivatization. Derivatization is a chemical modification process to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.
While there is limited specific literature on the GC-MS analysis of this compound, the technique is widely used for the metabolic profiling of fungi. nih.gov A potential workflow for this compound analysis would involve its extraction from the fungal matrix, followed by a derivatization step, such as silylation, to convert polar functional groups into less polar and more volatile silyl (B83357) ethers. The derivatized this compound can then be separated on a GC column and detected by the mass spectrometer.
The fragmentation patterns generated by electron ionization (EI) in GC-MS are highly reproducible and can be compared against spectral libraries for compound identification. mdpi.com This makes GC-MS a valuable tool for the structural confirmation of this compound, provided that a reference spectrum is available or can be generated.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and highly polar molecules. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. researchgate.net
The application of CE-MS to the analysis of this compound is not extensively documented. However, given that this compound possesses ionizable functional groups, it is theoretically amenable to CE-MS analysis. This technique could offer an orthogonal separation mechanism to HPLC, potentially resolving isomers or closely related compounds that are difficult to separate by chromatography. researchgate.net CE-MS is known for its high separation efficiency and minimal sample consumption, making it an attractive option for the analysis of precious or limited quantity samples. nih.gov
For the analysis of fungal metabolites, CE-MS has been used to profile the metabolome of various species. researchgate.net The successful application of CE-MS to this compound would depend on the development of an appropriate background electrolyte to achieve sufficient resolution and a stable electrospray for sensitive MS detection.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. When coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), UPLC becomes a formidable tool for the comprehensive analysis of complex natural product extracts.
In the study of this compound and its analogues, UPLC-QTOF-MS/MS has been employed for the rapid dereplication of these compounds from fungal extracts. researchgate.net The high peak capacity of UPLC allows for the separation of a large number of metabolites in a single run, while the high mass accuracy and resolution of the QTOF-MS enable the confident identification of compounds based on their elemental composition. nih.gov
The enhanced sensitivity of UPLC is particularly beneficial for detecting minor this compound derivatives or biosynthetic intermediates. This capability is crucial for understanding the metabolic diversity within a fungal species and for the discovery of novel bioactive compounds. nih.gov
Table 2: Comparison of HPLC and UPLC for Fungal Metabolite Analysis
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Peak Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
| Sensitivity | Good | Higher |
Application of Spectroscopic Methods in Quantitative Analysis
Beyond chromatographic techniques coupled with mass spectrometry, various spectroscopic methods can be applied for the quantitative analysis of this compound. These methods are often used for the bulk quantification of the compound in purified samples or simple mixtures and rely on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily a tool for structural elucidation, can be used for quantitative purposes (qNMR). By integrating the signals of specific protons in the this compound spectrum and comparing them to a known amount of an internal standard, a precise and accurate concentration can be determined without the need for a calibration curve of the analyte itself.
Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed for the quantification of this compound, provided it has a distinct chromophore that absorbs in the UV-Vis range. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Raman spectroscopy is another vibrational spectroscopy technique that can be utilized for quantitative analysis. nih.gov Similar to UV-Vis spectroscopy, a calibration model is typically built by correlating the intensity of a characteristic Raman band of this compound with its concentration in a set of standards. While less common for the quantitative analysis of fungal metabolites compared to HPLC-MS, spectroscopic methods can offer a rapid and non-destructive alternative for certain applications. nih.gov
Metabolic Engineering and Biotechnological Production of Tenellone a
Genetic Engineering for Enhanced Tenellone A Biosynthesis
The biosynthesis of this compound in its native producer, the entomopathogenic fungus Beauveria bassiana, is governed by a specific biosynthetic gene cluster (BGC). Genetic engineering strategies aimed at enhancing this compound production primarily focus on manipulating this BGC and its regulatory elements.
A key discovery in the biosynthesis of tenellin-type 2-pyridones, including this compound, was the identification of a pathway-specific transcription factor, tenR. nih.gov Research has shown that the tenellin (B611285) BGC, which includes the core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene tenS, is often silent or expressed at low levels under standard laboratory conditions. nih.gov Overexpression of the tenR gene has been demonstrated to activate this silent gene cluster, thereby initiating and expanding the biosynthesis of tenellin and its derivatives. nih.gov This approach represents a significant breakthrough in unlocking the biosynthetic potential of B. bassiana for this compound production.
Further genetic manipulation can involve the overexpression of the core biosynthetic gene, tenS, and other essential genes within the cluster. For instance, the later steps in tenellin biosynthesis, which are crucial for the formation of the characteristic 2-pyridone core and subsequent modifications, are catalyzed by enzymes encoded by ORF1 (a cytochrome P450 oxidase) and ORF2 (a cytochrome P450 monooxygenase). researchgate.net Enhancing the expression of these genes, in conjunction with tenR and tenS, could lead to a significant increase in the flux through the biosynthetic pathway, resulting in higher titers of this compound.
Modern genome editing tools like CRISPR-Cas9 have been successfully applied in Beauveria bassiana for targeted genetic modifications. nih.gov While direct enhancement of this compound production using CRISPR-Cas9 has yet to be reported, the technology has been used to increase the production of another secondary metabolite, oosporein, by knocking out a transcriptional repressor. nih.gov This demonstrates the potential of CRISPR-based approaches, such as CRISPR activation (CRISPRa), to precisely control the expression of the this compound BGC for enhanced production. nih.govscielo.br
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions
| Gene | Encoded Protein | Function in this compound Biosynthesis | Potential Genetic Engineering Strategy |
| tenS | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Assembly of the polyketide and non-ribosomal peptide precursors. | Overexpression to increase the synthesis of the core scaffold. |
| tenR | Pathway-specific Transcription Factor | Positive regulator of the tenS gene cluster. | Overexpression to activate the silent BGC and enhance overall pathway expression. nih.gov |
| ORF1 | Cytochrome P450 Oxidase | Catalyzes the oxidative ring expansion to form the 2-pyridone core. researchgate.net | Overexpression to drive the reaction towards the final product. |
| ORF2 | Cytochrome P450 Monooxygenase | Involved in later-stage modifications of the tenellin scaffold. researchgate.net | Co-expression with other key genes to ensure efficient conversion of intermediates. |
Pathway Engineering in Microbial Cell Factories for this compound Production
Pathway engineering for enhanced this compound production involves the targeted modification of metabolic pathways to increase the supply of precursors and cofactors essential for its biosynthesis. The primary building blocks for the polyketide backbone of this compound are derived from central carbon metabolism, namely acetyl-CoA and malonyl-CoA.
One of the principal strategies in pathway engineering is to increase the intracellular pool of these precursors. This can be achieved by upregulating the expression of key enzymes in the central carbon metabolism that lead to the formation of acetyl-CoA and malonyl-CoA. For instance, overexpressing acetyl-CoA carboxylase, which catalyzes the conversion of acetyl-CoA to malonyl-CoA, is a common approach to boost the supply of the primary extender unit for polyketide synthesis.
Furthermore, redirecting metabolic flux away from competing pathways is another critical aspect of pathway engineering. In a microbial cell factory, numerous metabolic pathways compete for the same pool of precursors. By identifying and downregulating or knocking out genes encoding enzymes of competing pathways, the carbon flux can be channeled more efficiently towards this compound biosynthesis. While specific examples for this compound are not yet available, this strategy has been widely applied in the microbial production of other polyketides.
The supply of cofactors, such as NADPH, is also crucial for the reductive steps in the polyketide assembly line. Engineering the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH in the cell, by overexpressing key enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, can enhance the availability of this essential reducing equivalent, thereby improving the efficiency of the PKS-NRPS enzyme complex.
Table 2: Potential Pathway Engineering Strategies for Enhanced this compound Production
| Engineering Target | Strategy | Rationale |
| Precursor Supply | Overexpression of acetyl-CoA carboxylase. | Increase the intracellular pool of malonyl-CoA, the primary building block for the polyketide chain. |
| Competing Pathways | Downregulation or knockout of genes in fatty acid biosynthesis or other secondary metabolite pathways. | Redirect the flow of acetyl-CoA and malonyl-CoA towards this compound biosynthesis. |
| Cofactor Availability | Overexpression of key enzymes in the pentose phosphate pathway. | Enhance the supply of NADPH required for the reductive steps catalyzed by the PKS-NRPS. |
| Precursor Derivation | Engineering of pathways for the biosynthesis of the amino acid precursor. | Ensure a sufficient supply of the specific amino acid incorporated by the NRPS module of tenS. |
Fermentation Optimization and Scale-Up Strategies for Microbial Production
The successful translation of genetically engineered strains into industrial-scale production of this compound hinges on the development of robust and optimized fermentation processes. Fermentation optimization aims to create the ideal environment for the microbial host to grow and produce the target compound at high titers, while scale-up strategies address the challenges of maintaining these optimal conditions in large-scale bioreactors.
Key parameters that are typically optimized during fermentation development for secondary metabolite production in fungi like Beauveria bassiana include the composition of the culture medium, temperature, pH, aeration, and agitation. The choice of carbon and nitrogen sources in the medium can significantly influence both biomass formation and the production of secondary metabolites. For B. bassiana, various studies on the production of other secondary metabolites and conidia have shown that complex media containing sources like sucrose, yeast extract, and peptone can support good growth and product formation. nih.govnih.gov The carbon-to-nitrogen ratio is another critical factor that needs to be fine-tuned to trigger the onset of secondary metabolism.
Physical parameters such as temperature and pH must be maintained within a narrow optimal range for both fungal growth and enzyme stability. For B. bassiana, optimal growth is typically observed between 25°C and 30°C, with a pH range of 6-7. nih.gov Aeration, which dictates the dissolved oxygen concentration in the fermenter, is crucial for the aerobic metabolism of the fungus and the oxidative steps in the this compound biosynthetic pathway. Agitation is important for ensuring homogenous mixing of nutrients and maintaining a consistent environment throughout the bioreactor, but excessive shear stress can be detrimental to fungal morphology and productivity. nih.gov
Scaling up the fermentation process from laboratory-scale flasks to large industrial fermenters presents several challenges, including maintaining adequate oxygen transfer rates, ensuring efficient heat removal, and managing concentration gradients. researchgate.net Strategies to address these challenges include the use of advanced bioreactor designs with efficient impellers and sparging systems, as well as sophisticated process control systems for real-time monitoring and adjustment of key fermentation parameters. The development of fed-batch or continuous fermentation strategies can also help to overcome substrate limitations and the accumulation of inhibitory byproducts, leading to higher productivities and titers at an industrial scale.
Table 3: Key Fermentation Parameters and Their General Effects on Secondary Metabolite Production in Beauveria bassiana
| Parameter | General Optimal Range/Condition | Impact on this compound Production |
| Carbon Source | Sucrose, Glucose | Provides the primary energy and carbon building blocks for growth and biosynthesis. |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Nitrate | Influences the switch from primary to secondary metabolism. nih.gov |
| Temperature | 25-30°C | Affects enzyme kinetics and overall metabolic rate. nih.gov |
| pH | 6.0-7.0 | Impacts nutrient uptake, enzyme activity, and cell membrane integrity. nih.gov |
| Aeration/Dissolved Oxygen | High | Essential for aerobic respiration and oxidative enzymatic reactions in the biosynthetic pathway. |
| Agitation | Moderate | Ensures homogeneity but must be controlled to avoid shear stress on the mycelia. nih.gov |
Heterologous Expression Systems for this compound Production
Heterologous expression, the production of a compound in a non-native host organism, offers several advantages for the production of this compound. It can circumvent the challenges associated with the slow growth and complex regulation of the native producer, Beauveria bassiana. Furthermore, well-characterized and genetically tractable hosts like Aspergillus oryzae and Saccharomyces cerevisiae can be engineered to provide a more favorable metabolic background for high-level production.
A significant step towards the heterologous production of tenellin-related compounds was the successful expression of the tenS gene from B. bassiana in Aspergillus oryzae. nih.gov This study demonstrated that the expression of tenS alone was not sufficient for the production of the correctly assembled polyketide. Co-expression with orf3, which encodes a trans-acting enoyl reductase, was found to be essential for the synthesis of the correctly elaborated polyketide backbone. nih.gov This highlights the importance of identifying and transferring all necessary genes from the BGC to the heterologous host to ensure the production of the desired compound.
Aspergillus oryzae is a particularly attractive host for the expression of fungal secondary metabolite gene clusters due to its high secretion capacity and its ability to perform the necessary post-translational modifications of fungal enzymes. embrapa.br Furthermore, strains of A. oryzae have been developed that are optimized for heterologous expression, for example, by overexpressing global regulators of secondary metabolism like laeA, which can enhance the expression of heterologous BGCs. embrapa.br
While the heterologous production of this compound has been demonstrated to be feasible, further optimization is required to achieve industrially relevant titers. This includes codon optimization of the biosynthetic genes for the chosen host, balancing the expression levels of the different genes in the cluster, and engineering the host's metabolism to enhance the supply of precursors, as discussed in the previous section. The choice of strong, inducible promoters to control the expression of the biosynthetic genes is also a critical factor in decoupling product formation from cell growth, which can help to mitigate any potential toxicity of this compound or its intermediates to the host cell.
Table 4: Comparison of Potential Heterologous Hosts for this compound Production
| Host Organism | Advantages | Challenges |
| Aspergillus oryzae | - Proven ability to express fungal PKS-NRPS genes. nih.gov- High protein secretion capacity. embrapa.br- GRAS (Generally Recognized as Safe) status. | - Requires co-expression of multiple genes from the BGC. nih.gov- Can have its own competing secondary metabolite pathways. |
| Saccharomyces cerevisiae | - Well-established genetic tools and metabolic models.- Rapid growth and well-understood fermentation processes. | - May require significant engineering to provide sufficient precursors and cofactors for complex polyketide synthesis.- Intron removal from fungal genes is necessary. |
| Escherichia coli | - Very rapid growth and simple cultivation.- Extensive toolkit for genetic engineering. | - Lacks the ability to perform post-translational modifications required for many fungal enzymes.- Inefficient at producing high levels of acetyl-CoA and malonyl-CoA without extensive engineering. |
Future Perspectives and Emerging Research Avenues for Tenellone a
Exploration of Undiscovered Bioactivities and Therapeutic Applications
Current research highlights the cytotoxic and anti-tumor properties of Tenellone derivatives researchgate.netnih.govfrontiersin.org. However, the broad biological activity spectrum associated with fungal natural products suggests that Tenellone A may possess a wider range of undiscovered bioactivities. Future research should focus on comprehensive bioactivity screening to identify novel therapeutic applications. This includes investigating potential anti-inflammatory, antimicrobial, antiviral, or neuroprotective effects, given the diverse bioactivities reported for related benzophenone (B1666685) derivatives cjnmcpu.com. Furthermore, exploring this compound's impact on metabolic pathways, such as its derivatives' potential role as inhibitors of glucose-metabolism enzymes nih.gov, could reveal applications in metabolic disorder treatments. Identifying specific molecular targets and pathways modulated by this compound will be crucial for validating these potential therapeutic applications and guiding further drug development.
Application of Synthetic Biology in Novel Analogue Creation
The complex structures of Tenellone derivatives, often isolated from natural sources like fungi, present opportunities for synthetic biology to enhance their therapeutic utility. Synthetic biology approaches can be employed to engineer the biosynthetic pathways of producing organisms, such as Phomopsis lithocarpus, to increase the yield of this compound or its derivatives, or to generate novel analogues with improved pharmacological profiles nih.gov. Genetic engineering, including gene editing techniques like CRISPR/Cas9, can be used to modify the enzymes involved in Tenellone biosynthesis, potentially leading to the creation of structurally diverse analogues. Furthermore, in vitro enzymatic synthesis or chemoenzymatic approaches can be utilized to create targeted modifications, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the discovery of potent drug candidates.
Advanced Drug Delivery System Research for this compound
Given this compound's potential cytotoxic activity, particularly against cancer cell lines, advanced drug delivery systems are essential for maximizing its therapeutic efficacy while minimizing systemic toxicity. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, offer promising strategies for targeted delivery of this compound to specific tissues or cells nih.govmdpi.comnih.govmdpi.com. These systems can exploit the enhanced permeability and retention (EPR) effect common in tumor tissues for passive targeting, or be functionalized with specific ligands for active targeting of cancer cells nih.govroutledge.com. Research in this area should focus on developing smart nanocarriers that can achieve controlled release of this compound at the target site, improve its solubility and bioavailability, and potentially overcome biological barriers like the blood-brain barrier if targeting neurological applications.
Integration of Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action of this compound is critical for its effective therapeutic development. The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate these mechanisms rsc.orgtemple.edunih.govhumanspecificresearch.orgfrontiersin.orgresearchgate.netmdpi.com. By analyzing global gene expression, protein profiles, and metabolic changes induced by this compound in target cells or organisms, researchers can identify its molecular targets, map its signaling pathways, and understand its interactions within complex biological systems. This data-driven approach can also aid in identifying biomarkers for predicting patient response, understanding potential resistance mechanisms, and optimizing therapeutic strategies.
Collaborative and Interdisciplinary Research Frameworks
The multifaceted nature of natural product drug discovery and development necessitates robust collaborative and interdisciplinary research frameworks. Advancing this compound research will require synergistic efforts from natural product chemists, pharmacologists, molecular biologists, computational scientists, and material scientists specializing in drug delivery. Establishing these collaborations, often facilitated by structured research frameworks and shared agreements, can pool expertise and resources to tackle complex challenges nih.govresearchgate.nettaylorfrancis.comacme-journal.orgrcaaq.infobts.govnih.govlancaster.ac.ukssrc.orgsci-hub.se. Such interdisciplinary approaches are vital for comprehensive SAR studies, mechanistic investigations, preclinical testing, and the eventual development of this compound-based therapeutics.
Cytotoxic Activity of Tenellone Derivatives Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What methodologies are recommended for the initial identification and characterization of Tenellone A in natural sources?
- Answer: Researchers should combine chromatographic separation (e.g., HPLC, TLC) with spectroscopic techniques (NMR, MS, UV-Vis) to isolate and identify this compound. For novel compounds, structural confirmation requires X-ray crystallography or 2D-NMR to resolve stereochemistry. Ensure purity assessments via HPLC (>95%) and elemental analysis. Reference established protocols for fungal secondary metabolites to avoid misidentification .
Q. How can researchers optimize synthesis protocols for this compound to address low yield challenges?
- Answer: Systematic optimization of fermentation conditions (e.g., media composition, pH, aeration) or chemical synthesis parameters (catalyst selection, reaction time/temperature) is critical. Use design-of-experiments (DoE) approaches to evaluate variable interactions. Document iterative adjustments in supplementary materials to ensure reproducibility .
Q. What standardized assays are used to evaluate this compound’s bioactivity, and how should controls be designed?
- Answer: Employ cell-based assays (e.g., cytotoxicity via MTT assay) or enzymatic inhibition studies with positive/negative controls. Normalize activity metrics (IC50, EC50) to account for batch variability. Include solvent controls (e.g., DMSO) and validate results across ≥3 biological replicates. Statistical significance (p<0.05) must be confirmed via ANOVA or t-tests .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Answer: Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, concentration ranges). Conduct meta-analyses to identify confounding variables, and replicate experiments under standardized protocols. Cross-validate findings using orthogonal assays (e.g., in vitro vs. ex vivo models). Transparently report limitations in methodology sections .
Q. How can advanced structural modification of this compound enhance target specificity while minimizing off-target effects?
- Answer: Use structure-activity relationship (SAR) studies guided by computational docking (e.g., molecular dynamics simulations). Prioritize functional groups that improve binding affinity to target proteins (e.g., kinase domains). Assess off-target risks via proteome-wide screening or chemoproteomics. Publish synthetic routes and characterization data for derivatives .
Q. What integrative approaches validate this compound’s mechanism of action in complex biological systems?
- Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics to map pathway interactions. Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target relevance. In vivo models (e.g., zebrafish, murine) provide translational insights but require ethical compliance documentation .
Q. How should researchers design studies to compare this compound’s efficacy in vitro versus in vivo models?
- Answer: Establish pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Use species-specific dose scaling and monitor toxicity endpoints (e.g., organ histopathology). Address interspecies variability by testing multiple models and reporting effect sizes with confidence intervals .
Q. What computational tools are critical for predicting this compound’s biosynthetic pathways and regulatory genes?
- Answer: Leverage genome mining tools (antiSMASH, PRISM) to identify biosynthetic gene clusters (BGCs). Use phylogenetic analysis to compare BGCs across fungal strains. Validate predictions via gene knockout/overexpression and HPLC-based metabolite profiling .
Methodological Best Practices
- Data Presentation: Include raw datasets in supplementary materials, with tables formatted to highlight key metrics (e.g., IC50 values ± SEM). Use scatter plots or heatmaps for multivariate analyses .
- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., Protocols.io ) .
- Ethical Compliance: For in vivo studies, provide Institutional Animal Care and Use Committee (IACUC) approval numbers and ARRIVE guidelines compliance statements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
